
3-Methyluracil
Overview
Description
3-Methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The molecular formula of this compound is C5H6N2O2, and it has a molecular weight of 126.1133 g/mol . This compound is characterized by the presence of a methyl group attached to the third carbon of the uracil ring, which distinguishes it from uracil itself.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyluracil can be synthesized through various methods. One common approach involves the methylation of uracil. This can be achieved by reacting uracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Another method involves the cyclization of β-uraminocrotonic ester. The ester is treated with sodium hydroxide in water at 95°C, followed by acidification with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and cost-effective methods. One such method includes the reaction of methylurea with malonic acid or malonic ester in the presence of an alkali, followed by chlorination with phosphorus oxychloride and subsequent purification steps .
Chemical Reactions Analysis
General Chemical Reactions
3-Methyluracil can undergo several chemical reactions:
- Oxidation: The nitroso group can be oxidized to form nitro derivatives.
- Reduction: The nitroso group can be reduced to form amino derivatives.
- Substitution: The amino group can participate in nucleophilic substitution reactions.
Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
- Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
- Oxidation: Formation of 6-amino-5-nitro-3-methyluracil.
- Reduction: Formation of 6-amino-3-methyluracil.
- Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Oxidative Demethylation
This compound (3-meU) in single-stranded RNA (ssRNA) can undergo oxidative demethylation by the recombinant human FTO protein in vitro .
- Both human and mouse FTO proteins can catalyze the demethylation of 3-meU in ssRNA .
- mFTO protein showed higher activities toward both ssDNA and ssRNA substrates than hFTO .
Preparation of 6-Chloro-3-methyluracil
6-chloro-3-methyluracil can be prepared using the following method :
- Add methyl urea and sodium methoxide into a methanol solution, and adjust the temperature to 40-50 ℃ .
- Slowly and uniformly drip dimethyl malonate at a constant speed for 1-2h while keeping the temperature at 40-50 ℃; after the dropwise addition is finished, heat for reflux reaction to generate 1-methyl barbituric acid .
- Cool the reactant to 20-30 ℃, precipitate 1-methylbarbituric acid solid crystals, filter and dry .
- Control the temperature to be 10-20 ℃, add hydrochloric acid into the dried 1-methyl barbituric acid solid crude product in the step (c), wherein the mass ratio of the crystals to the hydrochloric acid is 1: (1.5-2.5) .
- Keep the temperature at 10-20 ℃, stir, centrifuge and dry to obtain 1-methyl barbituric acid solid .
- Mix the solid 1-methyl barbituric acid obtained by drying in the step (e) with phosphorus oxychloride, and dropwise add H2O at the temperature of 18-23 °C .
- After the dropwise addition of H2O, slowly heat to 70-75 ℃, and stir at constant temperature to generate 6-chloro-3-methyluracil .
- Cool the reactant to 20-30 ℃, and then slowly add H2O; stir and carry out suction filtration to obtain a solid .
- Recrystallize the solid obtained in the step (h) to obtain 6-chloro-3-methyluracil solid .
Scientific Research Applications
Medicinal Chemistry
3-Methyluracil has been studied for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Case Study: GnRH Receptor Antagonists
A notable application involves the synthesis of this compound derivatives as antagonists of the gonadotropin-releasing hormone (GnRH) receptor. Research demonstrated that introducing a methyl group at the beta-position from N3 significantly improved binding potency by 5- to 10-fold. These compounds are being explored for their potential in treating hormone-dependent cancers .
Table 1: Structure-Activity Relationship (SAR) of this compound Derivatives
Compound Name | Structure | Binding Potency | Notes |
---|---|---|---|
1-Arylmethyl-3-(1-methyl-2-amino)ethyl-5-aryl-6-methyluracils | Structure | High | Effective GnRH antagonists |
6-Methyluracil Derivatives | Structure | Moderate | Potential Alzheimer's treatment |
Molecular Biology
This compound plays a crucial role in nucleic acid research, particularly concerning RNA methylation and demethylation processes.
Case Study: Demethylation Studies
Research has shown that both mouse and human FTO proteins can effectively demethylate this compound in single-stranded RNA. This process is vital for understanding RNA modifications and their implications on gene expression and regulation .
Table 2: Demethylation Efficiency of this compound
Enzyme | Substrate | Demethylation Efficiency |
---|---|---|
mFTO | This compound | Complete |
hFTO | This compound | Complete |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard for various analytical techniques, including chromatography.
Case Study: Chromatographic Analysis
Studies have employed high-performance liquid chromatography (HPLC) to analyze the presence of this compound alongside other nucleobases. This method allows for precise quantification and understanding of metabolic pathways involving methylated nucleobases .
Structural Studies
The structural properties of this compound have been investigated extensively using vibrational spectroscopy techniques.
Case Study: Vibrational Spectroscopy
A vibrational study revealed distinct spectral features of this compound compared to its unmethylated counterpart. These findings are crucial for understanding the compound's interaction with other biological molecules .
Bioactivity Studies
Recent studies have explored the bioactivity of metal complexes derived from this compound, particularly focusing on their antibacterial properties.
Case Study: Copper(II) Complexes
A copper(II) complex formed with 6-chloro-3-methyluracil exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of metal coordination compounds in developing new antimicrobial agents .
Table 3: Antibacterial Activity of Copper(II) Complexes
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 20 |
Mechanism of Action
The mechanism of action of 3-Methyluracil involves its incorporation into nucleic acids, where it can affect the stability and function of RNA. The methyl group at the third carbon position can influence base pairing and hydrogen bonding, potentially leading to alterations in genetic expression and protein synthesis . The compound can also interact with various enzymes and proteins involved in nucleic acid metabolism .
Comparison with Similar Compounds
3-Methyluracil can be compared with other methylated uracil derivatives such as:
- 1-Methyluracil
- 6-Methyluracil
- 5,6-Dimethyluracil
- 1,3-Dimethyluracil
Uniqueness
The unique positioning of the methyl group in this compound at the third carbon distinguishes it from other methylated uracils. This specific substitution can lead to different chemical reactivity and biological activity compared to its analogs .
Similar Compounds
- 1-Methyluracil : Methyl group at the first carbon.
- 6-Methyluracil : Methyl group at the sixth carbon.
- 5,6-Dimethyluracil : Methyl groups at the fifth and sixth carbons.
- 1,3-Dimethyluracil : Methyl groups at the first and third carbons .
Biological Activity
3-Methyluracil (3-MeU) is a derivative of uracil, a naturally occurring nucleobase that plays a crucial role in RNA structure and function. This compound has garnered attention due to its diverse biological activities, including its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is known for its structural similarity to uracil, which allows it to participate in various biochemical processes. Its chemical formula is CHNO, and it exhibits unique fluorescence properties with a rapid decay time of approximately 100 femtoseconds . This characteristic can be significant in understanding its interactions at the molecular level.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. A notable investigation coupled 6-chloro-3-methyluracil with copper, revealing significant antibacterial effects against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria . The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell death.
Cytotoxicity and Enzyme Inhibition
This compound has also been evaluated for its cytotoxic effects and potential as an enzyme inhibitor. In vitro studies using the MTT assay demonstrated that various derivatives of this compound exhibited low cytotoxicity towards normal cell lines (NIH/3T3), indicating a promising safety profile . Furthermore, some derivatives were assessed for their inhibitory activity against Dipeptidyl Peptidase IV (DPP4), an enzyme implicated in diabetes management. The most potent inhibitor derived from this study showed a Ki value of 12.01 µM .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study investigated the antioxidant potential of this compound derivatives using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that certain derivatives exhibited significant free radical scavenging activity, highlighting their potential as therapeutic agents in oxidative stress-related diseases.
Case Study 2: Oxidative Demethylation
Research exploring the oxidative demethylation of this compound in single-stranded RNA revealed that this process could impact RNA stability and function . This finding suggests that metabolic modifications of this compound may influence gene expression and cellular responses.
Research Findings Summary
The following table summarizes key findings from recent research on the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for 3-Methyluracil, and how are they optimized for purity and yield?
- Methodological Answer : this compound is synthesized via two primary routes:
- Methylation of uracil : Reacting uracil with iodomethane under alkaline conditions, followed by purification via recrystallization or column chromatography to isolate the 3-methyl isomer .
- Cyclization of β-ureido esters : Using methylurea and maleic acid derivatives in the presence of a base, followed by chlorination with phosphorus oxychloride (POCl₃) and subsequent neutralization. Yield optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents .
- Purity is validated using HPLC (high-performance liquid chromatography) with UV detection at 260 nm, ensuring >95% purity for biochemical assays .
Q. How does this compound influence DNA stability, and what techniques are used to study its effects on nucleic acid structure?
- Methodological Answer : this compound destabilizes DNA by disrupting base-pairing and helical stacking, leading to localized single-strand flexibility. Researchers employ:
- Thermal denaturation assays : Monitoring melting temperature (T_m) changes via UV-spectroscopy to quantify destabilization .
- Electrophoretic mobility shift assays (EMSAs) : Comparing migration of methylated vs. non-methylated oligonucleotides in polyacrylamide gels to assess structural perturbations .
- NMR spectroscopy : Resolving chemical shifts in methylated regions to map conformational changes .
Q. What analytical techniques are prioritized for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Liquid chromatography-mass spectrometry (LC-MS/MS) : Provides high sensitivity (detection limits ~0.1 ng/mL) using reverse-phase C18 columns and electrospray ionization (ESI) in positive ion mode .
- Capillary electrophoresis (CE) : Separates methylated nucleotides based on charge-to-mass ratios, coupled with UV or fluorescence detection .
- Enzymatic digestion assays : Using recombinant repair enzymes (e.g., FTO) to selectively cleave this compound, followed by quantification of reaction products .
Advanced Research Questions
Q. How do researchers investigate the substrate specificity of FTO protein toward this compound in single-stranded DNA (ssDNA) versus RNA (ssRNA)?
- Methodological Answer :
- Recombinant protein assays : Purify human FTO via Ni-NTA affinity chromatography and test activity on synthetic ssDNA/ssRNA substrates containing this compound. Activity is measured by quantifying demethylation products (e.g., uracil) via LC-MS or radioactive labeling .
- Kinetic parameter analysis : Calculate k_cat and K_m values under standardized conditions (50 mM Tris-HCl pH 7.5, 2 mM α-KG, 50 μM Fe²⁺). FTO shows 3–5× higher efficiency for ssRNA due to enhanced binding affinity .
- Structural studies : Use X-ray crystallography (e.g., PDB ID 3LFM) to compare FTO’s active-site interactions with ssDNA vs. ssRNA substrates .
Q. What experimental approaches resolve contradictions in reported repair efficiencies of this compound by AlkB homologs across studies?
- Methodological Answer : Contradictions arise from variations in:
- Substrate design : Synthetic oligonucleotides with defined methylation positions (e.g., internal vs. terminal 3-meU) must be standardized .
- Enzyme sources : Recombinant proteins (e.g., human vs. mouse FTO) may exhibit species-specific activity; use cross-species comparisons and Western blotting to confirm protein integrity .
- Assay conditions : Control oxygen levels (anaerobic chambers) to prevent Fe²⁺ oxidation, which artificially reduces demethylation rates .
- Statistical validation : Apply ANOVA to compare datasets, ensuring p-values <0.05 are reported only after correcting for multiple comparisons .
Q. How can in vitro methylation assays be optimized to study the regulatory impact of this compound on gene expression?
- Methodological Answer :
- Methylation of model transcripts : Use T7 RNA polymerase to synthesize ssRNA containing site-specific 3-meU, confirmed by MALDI-TOF mass spectrometry .
- Cell-free translation systems : Incubate methylated RNA with rabbit reticulocyte lysates and quantify protein output via luciferase reporters or SDS-PAGE .
- CRISPR/Cas9-mediated FTO knockout : Validate methylation-dependent translation repression by comparing protein levels in FTO-deficient vs. wild-type cell lines .
Properties
IUPAC Name |
3-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLZGVOSFFCKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878779 | |
Record name | 3-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-34-4, 27942-00-3 | |
Record name | 3-Methyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 608-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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